![molecular formula C17H19N5OS2 B2530143 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688354-80-5](/img/structure/B2530143.png)
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as BuQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuQA belongs to the quinazoline family of compounds and has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
Synthesis and Biological Activity of Quinazoline Derivatives
Quinazoline derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. For example, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed significant in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed considerable cytotoxicity and specific anticancer efficacy against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Antitumor Evaluation of Quinazolinone Scaffolds
A novel series of 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed, prepared, and evaluated for their extensive-spectrum antitumor efficiency across various tumor subpanels (Mohamed et al., 2016).
Anticonvulsant and Neuroprotective Effects
In the realm of neurology, quinazolinone derivatives have been explored for their anticonvulsant activities. A study synthesized 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides and evaluated them for anticonvulsant effects, revealing weak to moderate efficacy in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020). Additionally, SP-8203, derived from earthworm extracts and containing a quinazolinone structure, showed neuroprotective effects and improved cognitive impairment in ischemic brain injury through modulation of NMDA receptor activity (Noh et al., 2011).
Antibacterial Activity
Quinazolinone derivatives have also demonstrated potential as antibacterial agents. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against various bacteria, suggesting the potential for developing new antibacterial agents (Lu et al., 2020).
properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-2-3-8-18-15-12-6-4-5-7-13(12)20-17(22-15)25-11-14(23)21-16-19-9-10-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQUQYQNAAWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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